molecular formula C14H23NO2 B1385421 N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine CAS No. 1040683-46-2

N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine

Cat. No.: B1385421
CAS No.: 1040683-46-2
M. Wt: 237.34 g/mol
InChI Key: CNMCDOSSKUVTEL-UHFFFAOYSA-N
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Description

N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine is a chemical compound supplied for research and development purposes. It is identified with the CAS Number 1040683-46-2 and has a molecular formula of C14H23NO2, corresponding to a molecular weight of 237.338 g/mol . This benzylamine derivative features a distinct molecular structure characterized by an ethoxyethoxy side chain, contributing to its physical and chemical properties, including a calculated LogP of 2.99 . As a research chemical, it serves as a valuable intermediate in organic synthesis and may have applications in the exploration of pharmacological targets, potentially acting on neurological or receptor-based pathways. Researchers are advised to handle this material with care. While specific hazard data for this exact compound may be limited, prudent laboratory practices should be followed. This includes using personal protective equipment (PPE) such as gloves and safety goggles, handling the material in a well-ventilated area, and avoiding the inhalation of vapors or contact with skin and eyes . In case of accidental exposure, immediate measures should be taken: rinse eyes with water for several minutes and wash affected skin with soap and water; seek medical attention if irritation persists . For spill management, collect the material in suitable containers and arrange for disposal in accordance with local regulations . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for any form of human or veterinary personal use.

Properties

IUPAC Name

N-[[3-(2-ethoxyethoxy)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-4-16-8-9-17-14-7-5-6-13(10-14)11-15-12(2)3/h5-7,10,12,15H,4,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMCDOSSKUVTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine typically involves the reaction of 3-(2-Ethoxyethoxy)benzyl chloride with 2-propanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine serves as a versatile reagent in organic synthesis, acting as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds in medicinal chemistry and materials science.

Proteomics Research

In biological studies, this compound is utilized in proteomics to investigate protein interactions and functions. The ethoxyethoxy group enhances solubility and bioavailability, allowing for effective binding to molecular targets such as enzymes and receptors, which is crucial for studying metabolic pathways and signal transduction .

Anticancer Research

Recent studies have indicated that this compound exhibits potential anticancer properties. For instance, it has been shown to induce apoptosis in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) at low concentrations, suggesting its role as a candidate for cancer therapeutics.

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus subtilis. Its effectiveness varies based on the structure-activity relationship, where modifications to the ethoxy group can enhance its antimicrobial properties.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity. One derivative showed significant inhibition of cell viability in MDA-MB-231 cells at concentrations as low as 10 µM, indicating that structural modifications can enhance therapeutic efficacy.

Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial study assessed the efficacy of this compound against various strains. Results indicated that the compound exhibited varying degrees of activity, with specific MIC values demonstrating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethoxy group enhances the compound’s solubility and bioavailability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine (sc-330592)
  • Structure : Benzyl group at the 2-position with 2-ethoxyethoxy and a naphthalenamine substituent.
  • Key Differences : The 2-substituted benzyl and naphthalenamine group introduce steric bulk and extended π-conjugation compared to the target compound’s 3-substituted benzyl and simpler 2-propanamine. This may reduce solubility in polar solvents but enhance aromatic interactions in supramolecular systems .
N-[3-(Methylthio)benzyl]-2-propanamine (MFCD08059736)
  • Structure : 3-substituted benzyl with methylthio (-SMe) instead of ethoxyethoxy.
  • This could make it more suitable for hydrophobic environments or catalytic applications requiring sulfur coordination .
N-[4-(Hexyloxy)benzyl]-2-propanamine
  • Structure : 4-substituted benzyl with a hexyloxy (-O-C₆H₁₃) group.
  • Key Differences: The longer alkyl chain enhances lipophilicity, while the 4-position substitution may alter steric effects in reactions.
N-Methyl-1-(5-benzoxazolyl)methoxy-2-propanamine
  • Structure : Benzoxazole heterocycle replaces the benzene ring, with a methoxy linker.
  • Key Differences : The benzoxazole core introduces nitrogen and oxygen heteroatoms, enabling hydrogen bonding and π-π stacking interactions. This structural feature could enhance stability in acidic conditions or utility as a directing group in metal-catalyzed reactions .

Physicochemical and Reactivity Comparisons

Compound Name Substituent Position Functional Group Key Properties
N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine 3-position Ethoxyethoxy (-OCH₂CH₂OEt) Moderate hydrophilicity due to ether oxygens; potential for metal coordination .
N-[3-(Methylthio)benzyl]-2-propanamine 3-position Methylthio (-SMe) Higher lipophilicity; thioether reactivity (e.g., oxidation to sulfoxide) .
N-[4-(Hexyloxy)benzyl]-2-propanamine 4-position Hexyloxy (-OC₆H₁₃) Low polarity; limited solubility in polar solvents .
N-(2-Chloroethyl)-N-(1-methylethyl)-2-propanamine N/A Chloroethyl (-CH₂CH₂Cl) Reactive chloroethyl group enables nucleophilic substitution; higher toxicity .

Biological Activity

N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes an ethoxyethoxy group attached to a benzyl moiety and a propanamine backbone. The molecular formula is C13_{13}H19_{19}N, with a CAS number of 1040683-46-2. The presence of the ethoxyethoxy group enhances solubility and may influence the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to modulate signaling pathways effectively, which can lead to therapeutic effects.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity helps protect cells from oxidative stress, which is crucial in preventing cellular damage in various diseases.

2. Neuroprotective Effects

Studies have demonstrated that this compound can inhibit the aggregation of α-synuclein, a protein associated with neurodegenerative disorders such as Parkinson's disease. By preventing this aggregation, this compound may offer therapeutic benefits for managing α-synucleopathies.

3. Antimicrobial Activity

The compound has shown promising antimicrobial properties against several bacterial strains. Its efficacy can be attributed to its lipophilic nature, which facilitates penetration through bacterial membranes.

Summary of Biological Activities

Activity TypeObservations
AntioxidantExhibits protective effects against oxidative stress
NeuroprotectiveInhibits α-synuclein aggregation; potential for treating Parkinson's disease
AntimicrobialEffective against multiple bacterial strains

Case Study 1: Neuroprotection in Parkinson's Disease

A recent study investigated the neuroprotective effects of this compound in cellular models of Parkinson's disease. The results indicated a significant reduction in α-synuclein aggregation and improved cell viability under oxidative stress conditions. These findings support the compound's potential application in developing therapies for neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of this compound, the compound was tested against various bacterial strains. Results showed that it effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings.

Q & A

Q. What synthetic strategies are recommended for synthesizing N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A plausible route includes:
  • Step 1 : Functionalization of 3-hydroxybenzaldehyde with 2-ethoxyethoxy groups via nucleophilic substitution, using 2-ethoxyethyl bromide and a base (e.g., K₂CO₃).
  • Step 2 : Reduction of the aldehyde to a benzyl alcohol (e.g., using NaBH₄).
  • Step 3 : Conversion to the benzyl chloride (e.g., SOCl₂) followed by nucleophilic substitution with 2-propanamine.
  • Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions like over-alkylation. Purification may require column chromatography with gradient elution (hexane/ethyl acetate) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Use dichloromethane/water systems to remove polar impurities.
  • Column Chromatography : Employ silica gel with a mobile phase of hexane:ethyl acetate (3:1 to 1:1) for optimal separation.
  • HPLC : For high-purity requirements, reverse-phase C18 columns with acetonitrile/water gradients can resolve closely related byproducts .

Advanced Research Questions

Q. How can advanced spectroscopic methods confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify ethoxyethoxy protons (δ 3.5–4.0 ppm) and benzyl protons (δ 7.2–7.4 ppm).
  • ¹³C NMR : Confirm carbonyl absence and ether linkages (δ 60–70 ppm).
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally related compounds (e.g., 2-ethoxyethyl esters) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 294.217). Cross-reference with NIST Chemistry WebBook for fragmentation patterns .

Q. How can researchers address contradictions in reported biological activity data for structurally similar amines?

  • Methodological Answer :
  • Systematic SAR Studies : Vary substituents (e.g., ethoxyethoxy chain length) to isolate pharmacophore contributions. For example, 3-nitrophenyl analogs show enhanced bioactivity due to electron-withdrawing effects .
  • Controlled Assays : Standardize in vitro conditions (e.g., pH, temperature) to minimize variability. Use positive controls (e.g., known enzyme inhibitors like NB-598) to calibrate activity measurements .

Q. What computational approaches predict the physicochemical properties of this compound?

  • Methodological Answer :
  • Quantum Chemistry Calculations : Use DFT (Density Functional Theory) to model electron distribution and reactive sites.
  • QSPR Models : Corrogate logP, solubility, and bioavailability using datasets from analogs like 4-ethoxy-N,N-diethylbenzenamine .
  • Molecular Dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) based on hydrophobicity indices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine
Reactant of Route 2
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N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.